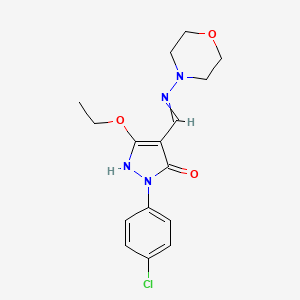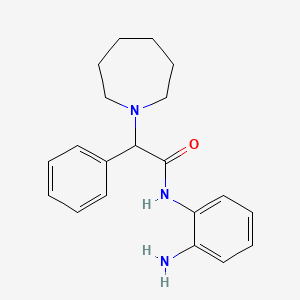
N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminophenyl group, an azepane ring, and a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide typically involves the condensation of 2-aminophenyl derivatives with azepane and phenylacetamide precursors. One common method includes the reaction of 2-aminophenylamine with azepane-1-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amines derived from the reduction of the azepane ring.
Substitution: Halogenated phenylacetamide derivatives.
Aplicaciones Científicas De Investigación
N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and protein-ligand binding.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the azepane ring provides structural rigidity. These interactions can modulate the activity of target proteins and influence cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
- N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide
- N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide
- 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide
Comparison: N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C20H25N3O |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-2-(azepan-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C20H25N3O/c21-17-12-6-7-13-18(17)22-20(24)19(16-10-4-3-5-11-16)23-14-8-1-2-9-15-23/h3-7,10-13,19H,1-2,8-9,14-15,21H2,(H,22,24) |
Clave InChI |
KWMZSIQLJQJNDP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B14111488.png)
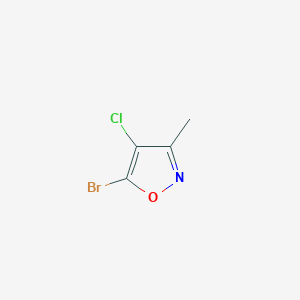
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14111497.png)
![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111504.png)
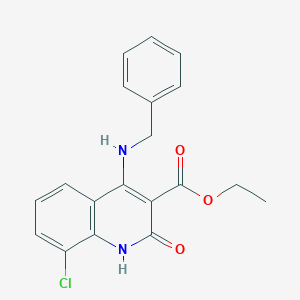
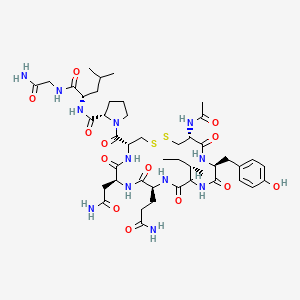
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14111541.png)

![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)
![7-Chloro-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111555.png)
![1-(4-tert-butylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111556.png)
![[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate](/img/structure/B14111562.png)

